Tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, endo Tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, endo
Brand Name: Vulcanchem
CAS No.: 1824132-69-5
VCID: VC15870163
InChI: InChI=1S/C12H20BrNO2/c1-12(2,3)16-11(15)14-9-4-5-10(14)8(6-9)7-13/h8-10H,4-7H2,1-3H3
SMILES:
Molecular Formula: C12H20BrNO2
Molecular Weight: 290.20 g/mol

Tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, endo

CAS No.: 1824132-69-5

Cat. No.: VC15870163

Molecular Formula: C12H20BrNO2

Molecular Weight: 290.20 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, endo - 1824132-69-5

Specification

CAS No. 1824132-69-5
Molecular Formula C12H20BrNO2
Molecular Weight 290.20 g/mol
IUPAC Name tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Standard InChI InChI=1S/C12H20BrNO2/c1-12(2,3)16-11(15)14-9-4-5-10(14)8(6-9)7-13/h8-10H,4-7H2,1-3H3
Standard InChI Key XFFUNCVPXHCZJI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C2CCC1C(C2)CBr

Introduction

Structural Characteristics

Molecular Framework and Functional Groups

The compound features a 7-azabicyclo[2.2.1]heptane skeleton, a rigid bicyclic system comprising two fused cyclohexane rings with a nitrogen atom at position 7. The endo configuration specifies that the bromomethyl substituent at position 2 is oriented toward the concave face of the bicyclic structure . Key functional groups include:

  • A tert-butyl carboxylate group at position 7, providing steric bulk and stability to the molecule.

  • A bromomethyl group at position 2, serving as a reactive site for further functionalization .

The molecular formula is C₁₂H₂₀BrNO₂, with a molar mass of 290.20 g/mol.

Table 1: Key Structural Properties

PropertyValue
IUPAC Nametert-Butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
CAS Number1824132-69-5
Molecular FormulaC₁₂H₂₀BrNO₂
Molecular Weight290.20 g/mol
StereochemistryEndo configuration

Stereochemical Considerations

The endo configuration is critical for the compound’s reactivity and biological interactions. In azabicyclo[2.2.1]heptane derivatives, the spatial arrangement of substituents influences both synthetic accessibility and target binding . For this compound, the bromomethyl group’s endo orientation enhances its susceptibility to nucleophilic substitution reactions, making it a valuable electrophilic intermediate .

Synthetic Pathways

Epimerization Strategies

A seminal study by Gil et al. (Source ) demonstrated that endo-substituted azabicyclic derivatives can be synthesized via base-induced epimerization of exo precursors. For example, treating exo-formyl analogs with triethylamine in methanol induces stereochemical inversion at position 2, yielding the endo isomer . While this method was applied to a related compound, it provides a plausible route for synthesizing the bromomethyl derivative by substituting the formyl group with bromomethyl during intermediate steps.

Multi-Step Synthesis

Although explicit protocols for this compound are scarce, analogous azabicyclo[2.2.1]heptanes are typically synthesized through:

  • Diels-Alder Cyclization: Formation of the bicyclic core using dienes and dienophiles .

  • Functionalization: Introducing the bromomethyl group via radical bromination or nucleophilic substitution .

  • Carboxylation: Installing the tert-butyl carboxylate group using Boc anhydride under basic conditions.

Table 2: Synthetic Steps for Analogous Compounds

StepReaction TypeReagents/ConditionsYield
1Diels-Alder CyclizationDanishefsky’s diene, heat60–70%
2BromomethylationNBS, AIBN, CCl₄45–55%
3Boc ProtectionBoc₂O, DMAP, CH₂Cl₂85–90%

Applications in Pharmaceutical Chemistry

Building Block for Bioactive Molecules

The bromomethyl group’s reactivity enables cross-coupling reactions (e.g., Suzuki-Miyaura) to append aromatic or heterocyclic moieties . This flexibility makes the compound a key intermediate in synthesizing:

  • Constrained Peptide Analogues: Mimicking proline’s rigid structure to stabilize β-turns in peptides .

  • Kinase Inhibitors: The bicyclic scaffold fits into ATP-binding pockets of protein kinases.

Case Study: Anticancer Agents

A 2024 study (Source ) highlighted a derivative of this compound that exhibited sub-micromolar IC₅₀ values against breast cancer cell lines (MCF-7, MDA-MB-231). The bromomethyl group was replaced with a pyridinyl moiety via palladium-catalyzed coupling, demonstrating the scaffold’s adaptability .

Comparative Analysis with Related Compounds

Functional Group Variations

Comparing this compound to its analogs reveals how substituents modulate properties:

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaKey SubstituentApplication
Tert-butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylateC₁₂H₂₀BrNO₂BromomethylElectrophilic intermediate
Endo-7-tert-butyl 2-methyl dicarboxylate (CID 99647105)C₁₃H₂₁NO₄Methyl carboxylatePeptide backbone modification
Tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylateC₁₂H₁₉NO₃FormylAldehyde-based conjugations

Reactivity Trends

  • Bromomethyl Derivative: Superior electrophilicity for SN2 reactions (k = 0.15 M⁻¹s⁻¹ in DMF) .

  • Formyl Analog: Enables reductive amination but lacks stability under acidic conditions .

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